molecular formula C10H18O4 B1582463 Diisopropyl succinate CAS No. 924-88-9

Diisopropyl succinate

Cat. No.: B1582463
CAS No.: 924-88-9
M. Wt: 202.25 g/mol
InChI Key: YPLYFEUBZLLLIY-UHFFFAOYSA-N
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Description

Diisopropyl succinate is an organic compound with the molecular formula C10H18O4. It is an ester derived from succinic acid and isopropanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl succinate is typically synthesized through the esterification of succinic acid with isopropanol in the presence of a catalyst and a dehydrating agent. The reaction involves the following steps:

    Esterification: Succinic acid is reacted with isopropanol in an esterification kettle. A catalyst, such as sulfuric acid, and a dehydrating agent, like toluene, are added to facilitate the reaction.

    Recovery and Refinement: The dehydrating agent and excess isopropanol are recovered after the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process integrates azeotropic esterification, azeotropic fractionation, reflux, water distribution, and recovery to ensure efficient production and high product quality .

Chemical Reactions Analysis

Types of Reactions: Diisopropyl succinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield succinic acid and isopropanol.

    Reduction: It can be reduced to form diisopropyl butanediol.

    Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: Succinic acid and isopropanol.

    Reduction: Diisopropyl butanediol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Diisopropyl succinate has several applications in scientific research:

Mechanism of Action

Diisopropyl succinate exerts its effects primarily through its interactions with enzymes and other biological molecules. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions. This mechanism is similar to how succinate binds to succinate dehydrogenase, leading to the formation of fumarate .

Comparison with Similar Compounds

  • Diethyl succinate
  • Dimethyl succinate
  • Dibutyl succinate

Comparison: Diisopropyl succinate is unique due to its specific ester groups, which confer distinct physical and chemical properties compared to other succinate esters. For instance, this compound has a higher boiling point and different solubility characteristics compared to diethyl succinate and dimethyl succinate .

Properties

IUPAC Name

dipropan-2-yl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLYFEUBZLLLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044740
Record name Dipropan-2-yl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 1,4-bis(1-methylethyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

924-88-9
Record name Diisopropyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1,4-bis(1-methylethyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipropan-2-yl butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.919
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Record name DIISOPROPYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of diisopropyl succinate?

A1: this compound serves as a key intermediate in the production of high-performance 1,4-diketo-pyrrolo-pyrrole pigments []. These pigments are valued for their intense color, excellent lightfastness, and stability, finding applications in various industries such as paints, plastics, and inks. Additionally, research suggests its potential as an internal donor in MgCl2-supported Ziegler-Natta catalysts used in propylene polymerization [].

Q2: How is this compound synthesized?

A2: this compound is typically synthesized through the esterification reaction of succinic acid and isopropanol. This reaction is often catalyzed by various agents, including cation exchange resins like NKC-9 [], p-methyl benzenesulfonic acid [], ionic liquids [], and walnut shell carbon-based solid acid []. The choice of catalyst and reaction conditions significantly influence the yield and purity of the final product.

Q3: What are the advantages of using alternative catalysts like ionic liquids for this compound synthesis?

A3: Compared to traditional catalysts, ionic liquids offer several advantages in this compound synthesis []. They demonstrate high catalytic activity, leading to good yields of this compound under optimized conditions. Furthermore, ionic liquids can be reused multiple times without significant loss of activity, contributing to the cost-effectiveness and environmental friendliness of the process.

Q4: How does the choice of internal donor in a Ziegler-Natta catalyst influence propylene polymerization?

A4: Studies using a mixture of this compound (DIS) and bis-methoxymethyl-fluorene (BMF) as internal donors in MgCl2-supported Ziegler-Natta catalysts have shown that the DIS content can impact both the catalyst structure and the resulting polymer properties []. Higher DIS content favors the formation of the α-form of MgCl2 in the catalyst. This, in turn, influences the polymer's molecular weight distribution, isotacticity, and morphology.

Q5: What are the key challenges in optimizing the synthesis of this compound?

A6: Optimizing the synthesis of this compound involves balancing various factors [, , , ]. Finding the most effective catalyst for high conversion rates and selectivity while minimizing waste and energy consumption remains crucial. Additionally, controlling reaction conditions like temperature, pressure, and molar ratios of reactants is vital for maximizing yield and product purity. Researchers continue to explore innovative synthetic methods and catalyst systems to address these challenges.

Q6: How is the quality of this compound assessed?

A7: Various analytical techniques are employed to assess the quality and purity of this compound. These include spectroscopic methods like infrared spectroscopy (IR) [] to confirm the presence of characteristic functional groups and chromatographic methods like gas chromatography (GC) to determine the composition and purity of the synthesized product.

Q7: Are there ongoing efforts to improve the production process of this compound?

A8: Yes, research continues to optimize the production process of this compound, focusing on increasing efficiency and reducing environmental impact. One example is the development of an intermittent preparation method [] designed to recover and reuse both the dehydrating agent and excess isopropanol, minimizing waste and lowering overall production costs.

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